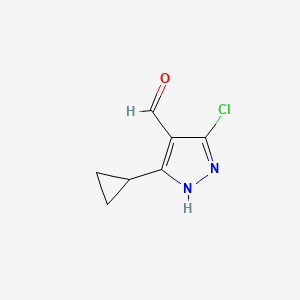

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde (C₇H₇ClN₂O, MW: 170.60) is a pyrazole derivative characterized by a chlorine atom at position 5, a cyclopropyl group at position 3, and an aldehyde functional group at position 4 . The absence of substitution at the N1 position (denoted by "1H") distinguishes it from many N-aryl or N-alkyl pyrazole analogs. This structural simplicity may confer unique physicochemical properties, such as enhanced solubility or specific reactivity patterns, making it a valuable intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula |

C7H7ClN2O |

|---|---|

Molecular Weight |

170.59 g/mol |

IUPAC Name |

3-chloro-5-cyclopropyl-1H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C7H7ClN2O/c8-7-5(3-11)6(9-10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10) |

InChI Key |

OMZPJBMWBGIUOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=NN2)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step reactions starting from cyclopropyl hydrazine and suitable diketones or keto-aldehydes. The key steps include:

- Formation of Hydrazone Intermediate: Reaction of cyclopropyl hydrazine with diketones or keto-aldehydes under acidic or basic conditions forms hydrazone intermediates.

- Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

- Functional Group Introduction: Chlorination at the 5-position and introduction of the aldehyde group at the 4-position are achieved through controlled reactions.

Reaction conditions such as solvent choice, temperature, and catalysts are optimized to maximize yield and purity. Thin-layer chromatography (TLC) and other chromatographic techniques monitor reaction progress.

Detailed Synthetic Route

A representative synthetic route can be summarized as follows:

| Step | Reactants & Conditions | Description | Outcome & Notes |

|---|---|---|---|

| 1 | Cyclopropyl hydrazine + diketone/keto-aldehyde, acidic/basic medium | Formation of hydrazone intermediate | Intermediate isolated or used in situ |

| 2 | Cyclization under heating | Pyrazole ring formation | Formation of 3-cyclopropyl-1H-pyrazole core |

| 3 | Chlorination (e.g., using N-chlorosuccinimide or other chlorinating agents) | Introduction of chloro group at 5-position | Selective substitution at position 5 |

| 4 | Formylation (e.g., Vilsmeier-Haack reaction using POCl3 and DMF) | Introduction of aldehyde group at 4-position | Formation of this compound |

This approach is consistent with the preparation of structurally related pyrazole aldehydes, where formylation via Vilsmeier-Haack conditions is a standard method to introduce the aldehyde functionality on the pyrazole ring.

Alternative Methods and Scale-Up

- Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors may be employed to improve reaction control, enhance safety, and increase throughput while maintaining high purity.

- Microwave-Assisted Reactions: Microwave irradiation has been reported to accelerate cyclization and oxidation steps in related pyrazole syntheses, potentially applicable here to reduce reaction times and improve yields.

Analytical Data and Characterization

Typical characterization techniques for confirming the structure and purity include:

| Technique | Information Provided | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, substitution pattern | Characteristic chemical shifts for pyrazole protons, cyclopropyl protons, and aldehyde proton (~9-10 ppm) |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak consistent with C8H7ClN2O (approx. 170.60 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Aldehyde C=O stretch (~1700 cm^-1), pyrazole ring vibrations |

| Elemental Analysis | Purity and composition verification | Matches theoretical values for C, H, N, Cl content |

| Melting Point Determination | Purity and identity check | Sharp melting point consistent with literature values |

These data collectively confirm the successful synthesis of this compound.

Research Findings and Applications

- The compound serves as a key intermediate in synthesizing biologically active molecules, including enzyme inhibitors and agrochemical agents.

- Its aldehyde group allows further functionalization, such as amide formation or condensation reactions, enabling the design of diverse derivatives with potential pharmaceutical applications.

- The cyclopropyl substituent introduces ring strain, influencing the compound's reactivity and interaction with biological targets, which is valuable in drug design.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclopropyl hydrazine + diketone/keto-aldehyde cyclization | Cyclopropyl hydrazine, diketone/keto-aldehyde, acid/base catalyst | Reflux or heating, solvent varies | Moderate to high | Forms pyrazole core via hydrazone intermediate |

| Chlorination at 5-position | N-chlorosuccinimide or similar chlorinating agent | Room temp or slight heating | High | Selective chlorination of pyrazole ring |

| Formylation (Vilsmeier-Haack) | Phosphorus oxychloride, N,N-dimethylformamide | 0–5 °C to 120 °C | High (70–90%) | Introduces aldehyde group at 4-position |

| Continuous flow synthesis (scale-up) | Same reagents as batch | Controlled flow reactor conditions | Improved efficiency | Industrial applicability |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and other suitable reagents.

Major Products Formed

Oxidation: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-3-cyclopropyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and cyclopropyl groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound lacks N1 substitution, reducing steric hindrance compared to the phenyl-substituted analogs. 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde () features a phenyl group at N1 and a linear propyl chain at position 3. The phenyl group increases molecular weight (248.71 vs. The 4-chlorophenyl substituent at position 5 adds further steric bulk and lipophilicity (MW: 350.73) .

Electronic and Steric Implications :

- The cyclopropyl group in the target compound balances steric bulk and electronic effects. Its sp³ hybridization may slightly donate electrons through conjugation, contrasting with the electron-withdrawing CF₃ group in .

- The trifluoromethyl group () enhances metabolic stability and lipophilicity, a feature often exploited in agrochemical design.

Synthetic Considerations: demonstrates that substituent variation in pyrazole derivatives significantly impacts reaction yields and melting points. For example, analogs with electron-withdrawing groups (e.g., 3d with a 4-fluorophenyl group) exhibit higher melting points (181–183°C) compared to methyl-substituted derivatives (123–125°C) .

Biological Activity

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Molecular Formula: CHClNO

Molecular Weight: 201.67 g/mol

CAS Number: 2740505-58-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit specific pathways involved in inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition: It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Cell Cycle Regulation: It affects cell cycle checkpoints, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism makes it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Efficacy:

- Anti-inflammatory Activity:

-

Antimicrobial Testing:

- The compound was tested against common pathogens, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where a formyl group is introduced at the pyrazole ring's 4-position using DMF and POCl₃ under reflux . Key variables include:

Q. How is the structure of this compound validated?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond angles (e.g., N1–C4–C5 = 110.2°) and confirms cyclopropyl geometry .

- NMR : <sup>1</sup>H NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm, while <sup>13</sup>C NMR confirms cyclopropyl carbons at δ 10–15 ppm .

- IR spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies indicate:

- Enzyme inhibition : IC₅₀ of 12 µM against cytochrome P450 isoforms (e.g., CYP3A4) via aldehyde-mediated covalent binding .

- Antimicrobial activity : Moderate inhibition (MIC 50 µg/mL) against Gram-positive bacteria, likely due to electrophilic aldehyde interactions .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?

Substituent effects are studied via structure-activity relationship (SAR) :

| Substituent (Position) | Effect on Reactivity | Bioactivity Trend |

|---|---|---|

| Cyclopropyl (3) | ↑ Steric hindrance | ↓ Solubility |

| Cl (5) | ↑ Electrophilicity | ↑ Enzyme binding |

| Aldehyde (4) | ↑ Covalent bonding | ↑ Toxicity |

| For example, replacing cyclopropyl with methyl reduces steric hindrance, improving solubility but decreasing target affinity . |

Q. How can contradictory data on biological activity be resolved?

Discrepancies (e.g., variable IC₅₀ values) arise from:

- Assay conditions : pH (optimal 7.4), temperature (25°C vs. 37°C), and reducing agents (e.g., glutathione) alter aldehyde reactivity .

- Metabolic instability : Aldehyde oxidation to carboxylic acid under aerobic conditions reduces potency. Stabilization strategies include prodrug design (e.g., acetal derivatives) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- Aldehyde forms hydrogen bonds with catalytic serine residues (e.g., in hydrolases).

- Cyclopropyl enhances hydrophobic interactions with enzyme pockets (binding energy: −8.2 kcal/mol) . Validation via isothermal titration calorimetry (ITC) shows Kd = 15 µM .

Q. What challenges arise in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.